molecular formula C14H15NO4S B13540778 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid CAS No. 101537-65-9

3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid

Cat. No.: B13540778
CAS No.: 101537-65-9
M. Wt: 293.34 g/mol
InChI Key: XUYXCRALFPSRMG-UHFFFAOYSA-N
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Description

3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate amine and carboxylic acid precursors. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

101537-65-9

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-10-8-6-4-5-7-9(8)20-11(10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17)

InChI Key

XUYXCRALFPSRMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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